molecular formula C18H21N3O5 B6621121 Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate

Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate

Cat. No.: B6621121
M. Wt: 359.4 g/mol
InChI Key: NTCGVDDWKIYMSY-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate typically involves multi-step organic reactions. The starting materials may include simpler organic compounds that undergo a series of reactions such as acylation, amidation, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.

Industry: In the industrial sector, this compound could be utilized in the manufacture of advanced materials or as an intermediate in chemical synthesis processes.

Mechanism of Action

The mechanism by which Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.

Molecular Targets and Pathways: The compound may target enzymes or receptors, influencing signaling pathways and cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid

  • 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride

  • 4-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}butanoic acid

Uniqueness: Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate stands out due to its specific functional groups and structural features, which confer unique chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)acetyl]amino]benzoate, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-2-26-15(23)12-5-7-13(8-6-12)19-14(22)11-21-16(24)18(20-17(21)25)9-3-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,19,22)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCGVDDWKIYMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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